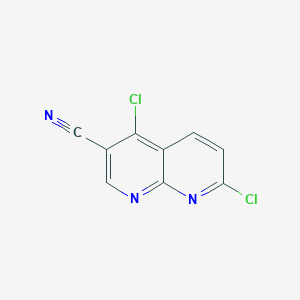

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFSGEHETMCLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

The mode of action of a compound generally involves its interaction with its biological target. For instance, it might inhibit an enzyme’s activity, preventing a biochemical reaction from occurring. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical pathways affected by a compound are those that involve the compound’s target. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a compound’s pharmacokinetics include its chemical properties, formulation, route of administration, and individual patient characteristics .

The result of a compound’s action at the molecular and cellular level can vary widely, depending on the nature of the compound and its target. It might lead to cell death, inhibit cell growth, or modulate cell signaling .

The action environment of a compound can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the temperature .

Biochemische Analyse

Biochemical Properties

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme involved in the fatty acid synthesis pathway. The interaction between this compound and InhA results in the inhibition of the enzyme’s activity, thereby disrupting the synthesis of fatty acids essential for the survival of the bacterium. Additionally, this compound has been evaluated for its binding interactions with other proteins and enzymes, demonstrating its versatility in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to exhibit anti-mycobacterial activity, making it a potential candidate for the treatment of tuberculosis. The compound influences cell function by inhibiting the growth of Mycobacterium tuberculosis, leading to cell death. Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of enoyl-ACP reductase (InhA), leading to the inhibition of the enzyme’s activity. This inhibition disrupts the fatty acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on target cells. Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent response, with higher doses leading to increased antimicrobial activity. At high doses, this compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired antimicrobial activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular processes. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of this compound, further affecting its activity and function.

Biologische Aktivität

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological properties of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine and cyano groups enhances its biological activity and solubility.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies.

- Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. It affects the cell cycle by causing G2/M phase arrest, which is crucial for cancer treatment .

- Case Study : In vitro studies demonstrated that derivatives of naphthyridine exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers .

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacteria and fungi.

- Spectrum of Activity : It has been reported to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Research Findings : In comparative studies, derivatives showed improved efficacy over traditional antibiotics like ciprofloxacin .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Pseudomonas aeruginosa | 1 μg/mL |

3. Anti-inflammatory Activity

Research indicates that naphthyridine derivatives possess anti-inflammatory properties.

- Mechanism : The compound inhibits pro-inflammatory cytokines and mediators involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action : 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile has demonstrated promising anticancer properties. It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways and causes G2/M phase arrest in the cell cycle.

Case Study : In vitro studies have shown that derivatives of this compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. The following table summarizes the IC50 values of selected derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 6.53 |

| Doxorubicin | MCF-7 | 4.51 |

| 4,7-Dichloro-1,8-naphthyridine derivative | LNCaP | 2.30 |

Antimicrobial Activity

Spectrum of Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It is effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Research Findings : Comparative studies indicate that derivatives show improved efficacy over traditional antibiotics like ciprofloxacin. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Pseudomonas aeruginosa | 1 μg/mL |

Anti-inflammatory Activity

Research indicates that naphthyridine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

Mechanism : The compound's ability to modulate inflammatory responses makes it a potential candidate for treating various inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Its absorption, distribution, metabolism, and excretion are influenced by its chemical properties and formulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and its analogs:

Key Observations :

- Chlorine substitution patterns (e.g., 4,7 vs. 4,6) influence electronic properties and steric hindrance, affecting reactivity and biological interactions .

- Derivatives with piperazine or phenyl groups exhibit enhanced pharmacological profiles, such as ANC-4's anti-tuberculosis activity (MIC: 1.56 µg/mL against M. tuberculosis H37Rv) .

This compound

Synthesized via chlorination of precursor naphthyridine-carbonitriles using POCl₃/PCl₅ mixtures, followed by purification to achieve 95% purity .

Anti-Mycobacterial Activity

- ANC Series : 28 derivatives were evaluated against M. tuberculosis H37Rv, with ANC-4 showing MIC = 1.56 µg/mL. Chlorine and nitrofuran substituents enhance membrane penetration .

- Comparison with Fluoroquinolones: 1,8-naphthyridine derivatives exhibit comparable efficacy to ciprofloxacin but with lower cytotoxicity .

Serotonin 5-HT₃ Receptor Antagonism

Vorbereitungsmethoden

Conventional Synthesis Approaches

a. Cyclization of 2-Aminopyridines Derivatives

One classical route involves the cyclization of suitably substituted 2-aminopyridines with nitrile sources. This method typically employs halogenated pyridine derivatives as starting materials, which undergo intramolecular cyclization to form the naphthyridine core.

- Key reagents : 2-Aminopyridine derivatives, phosphorus oxychloride (POCl₃), and nitrile sources.

- Reaction conditions : Elevated temperatures (around 120°C) with reflux in polar aprotic solvents like DMF or DMSO.

- Mechanism : Nucleophilic aromatic substitution followed by cyclization and dehydration steps.

b. Nucleophilic Aromatic Substitution (SNAr) on 4,7-Dichloropyridines

Another approach involves direct substitution of chlorine atoms on 4,7-dichloropyridine with cyanide ions under nucleophilic conditions:

- Reagents : Potassium cyanide (KCN) or sodium cyanide (NaCN).

- Conditions : Elevated temperature (around 100–150°C) in polar aprotic solvents such as DMF or DMSO.

- Outcome : Selective substitution at the 3-position, yielding the nitrile derivative.

This method benefits from the activation of the chlorines by the nitrogen heteroatoms, facilitating nucleophilic attack.

Modern Synthetic Strategies

a. Multi-step Synthesis via Intermediate Formation

Specific Research Findings and Data

Notes on Reaction Monitoring and Purification

- Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) are standard for tracking reaction progress.

- Purification : Column chromatography on silica gel with gradient elution (e.g., ethyl acetate in hexane) is commonly employed.

- Characterization : Confirmed via NMR, IR, and HRMS to verify structure and purity.

Summary of Optimal Conditions

Q & A

Q. What are the standard synthetic routes for 4,7-dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives?

The synthesis typically involves multi-step reactions, including chlorination and cyanation. For example:

- Intermediate preparation : Substituted 1,8-naphthyridine derivatives are synthesized via condensation reactions using methyl aryl ketones and sodium in alcohol under reflux (25–30°C), monitored by TLC .

- Cyanation : Chlorinated intermediates react with nitrile-containing reagents (e.g., NaCN or KCN) in polar aprotic solvents like DMF. For instance, 2-ethoxy derivatives are prepared by reacting methyl aryl ketones with 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine precursors in the presence of sodium .

- Purification : Crystallization from n-butanol or ethanol yields high-purity products (e.g., 76–88% yields) .

Q. How is structural characterization performed for 1,8-naphthyridine-3-carbonitrile derivatives?

Q. What reaction conditions are critical for hydrolyzing 1,8-naphthyridine-3-carbonitriles to carboxylic acids?

Hydrolysis requires controlled acidic or alkaline conditions:

- Acidic : 9M HSO at 130°C converts nitriles to carboxylic acids with 86% yield .

- Alkaline : KOH in aqueous ethanol under reflux yields carboxamides (e.g., 2-phenyl-1,8-naphthyridinecarboxamide at 51% yield) .

Note: Prolonged alkaline conditions may further hydrolyze amides to acids .

Advanced Research Questions

Q. How can molecular docking and ADMET predictions guide the design of 1,8-naphthyridine-3-carbonitrile analogues with anti-mycobacterial activity?

- Molecular docking : Prioritizes compounds with high binding affinity to mycobacterial targets (e.g., enoyl-ACP reductase). Substituents like 3,4-difluorophenyl enhance interactions via halogen bonds .

- ADMET : Predicts bioavailability using tools like SwissADME. Key parameters:

- Toxicity : Avoid hepatotoxic motifs (e.g., nitro groups) using ProTox-II .

Q. How do substituents influence the cytotoxic activity of 1,8-naphthyridine-3-carbonitrile derivatives against cancer cell lines?

- Electron-withdrawing groups (EWGs) : Nitro (NO) and chloro (Cl) substituents enhance cytotoxicity against MCF7 cells by increasing electrophilicity, which promotes DNA intercalation (e.g., compound 8b with IC <10 µM) .

- Hydrophobic groups : Fluorophenyl or thiophene moieties improve cell membrane penetration (e.g., 10a with 82% yield and moderate activity) .

- Structural validation : SAR studies correlate substituent position (e.g., 4- vs. 7-chloro) with activity .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

- Controlled hydrolysis : Compare IR and NMR profiles of intermediates (e.g., nitrile vs. carboxylic acid derivatives) to confirm reaction completion .

- High-resolution MS : Differentiate isomers (e.g., 4,7-dichloro vs. 4,6-dichloro derivatives) by exact mass (error <2 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methoxy substitution) .

Q. How are anti-mycobacterial activities of 1,8-naphthyridine-3-carbonitriles evaluated methodologically?

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against M. tuberculosis H37Rv using the microplate Alamar Blue assay. ANC-14 (3,4-difluorophenyl derivative) showed MIC = 1.6 µg/mL .

- Selectivity index : Compare cytotoxicity against Vero cells (e.g., CC >50 µg/mL indicates low mammalian toxicity) .

- Resistance profiling : Test against drug-resistant strains to identify cross-resistance risks .

Methodological Notes

- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent side reactions (e.g., oxidation of nitriles) .

- Data validation : Cross-check elemental analysis with HRMS to ensure purity (>97%) for biological assays .

- Contradiction resolution : If spectral data conflicts (e.g., unexpected C signals), re-examine reaction stoichiometry or intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.